1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol is a chemical compound that belongs to the class of benzazepines, which are bicyclic compounds featuring a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology.
This compound can be classified as an alkaloid due to its nitrogen-containing structure. It is also categorized under psychoactive substances, which indicates its potential effects on the central nervous system.
The synthesis of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. A common method includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization and confirmation of the structure .
The molecular structure of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol features:
The structural formula can be represented as follows:
Key spectral data include:
Spectroscopic data such as and NMR provide insights into the environment of carbon and hydrogen atoms in the molecule .
The compound can undergo several chemical reactions:
Each reaction pathway requires specific reagents and conditions to optimize yield and selectivity. For instance, using protecting groups during synthesis can prevent unwanted reactions at sensitive sites on the molecule.
The mechanism of action for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol is primarily linked to its interaction with neurotransmitter systems in the brain.
Pharmacological studies indicate that compounds with similar structures exhibit activity at serotonin receptors (e.g., 5HT receptors) and dopamine receptors (e.g., D2 receptors), supporting their use in treating mood disorders .
Physical properties include:
Chemical properties include:
Data from studies indicate that stability can be influenced by substituents on the benzazepine ring .
1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol has potential applications in:
Continued research may uncover additional therapeutic uses or improved derivatives that enhance efficacy or reduce side effects associated with existing treatments .
The strategic disassembly of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol follows logical bond disconnections to simplify synthetic planning. The core structure reveals two primary retrosynthetic fragments: the 2,3,4,5-tetrahydro-1H-3-benzazepine ring system and the 1-(methylamino)propan-2-ol side chain. A key disconnection occurs at the C-N bond linking the benzazepine nitrogen to the propanol moiety, suggesting late-stage alkylation as a convergent strategy [1] [9]. Alternative pathways involve pre-formation of the benzazepine core followed by side-chain introduction via reductive amination or nucleophilic substitution [2] [10].
The benzazepine ring itself can be deconstructed to ortho-xylylene dibromide or 2-(2-bromoethyl)benzaldehyde precursors, enabling ring closure through intramolecular N-alkylation or reductive amination approaches [9]. The propanolamine fragment is derived from epichlorohydrin or methyl glycidyl ether, providing electrophilic centers for subsequent coupling. Protecting group strategies become critical, with tert-butoxycarbonyl (Boc) for secondary amines and benzyl groups for alcohols frequently employed to prevent side reactions during fragment assembly [10]. This analysis prioritizes convergent routes that facilitate stereochemical control at the propanolamine chiral center and benzazepine ring fusion positions.
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Strategic Bond Cleavage | Synthon A | Synthon B | Coupling Method |
---|---|---|---|
Benzazepine N-C3 bond | 3-Bromo-1,4-dihydrobenzazepine | 1-(Methylamino)propan-2-ol | N-Alkylation |
Propanolamine C-N bond | 3-(Oxiran-2-ylmethyl)-1H-3-benzazepine | Methylamine | Epoxide Ring-Opening |
Benzazepine C3-N bond | 2-(2-Aminoethyl)benzaldehyde | 1-(Methylamino)-3-chloropropan-2-ol | Reductive Amination |
Microwave irradiation has revolutionized the synthesis of nitrogen-containing heterocycles like the benzazepine core, offering dramatic reduction in reaction times (from hours to minutes) and improved yields compared to conventional thermal methods. The cyclization step forming the seven-membered ring benefits particularly from microwave dielectric heating, which overcomes kinetic barriers associated with entropically disfavored ring closures [5]. Key benzazepine precursors such as N-[2-(2-bromoethyl)phenethyl]acetamide undergo efficient intramolecular N-alkylation under microwave conditions (120-150°C, 15-30 minutes) using polar aprotic solvents like DMF or NMP, yielding the fused 1,4-diazepine ring system in >85% yield versus ≤60% with conventional heating [5] [10].
Solvent optimization studies reveal that N-methylpyrrolidone (NMP) provides superior results due to its high boiling point and efficient microwave absorption. Catalytic additives such as potassium iodide (10 mol%) facilitate halide displacement through in situ generation of more reactive alkyl iodides. The microwave approach also minimizes decomposition pathways observed in prolonged thermal reactions, producing benzazepine intermediates with higher purity and reduced color formation. Subsequent deprotection and functionalization steps maintain the propanolamine side chain integrity, crucial for biological activity [5] [10]. The significant solubility enhancement (2-3 fold increase) observed in microwave-synthesized benzazepine intermediates compared to conventional methods facilitates downstream purification and derivatization [5].
Table 2: Microwave vs. Conventional Benzazepine Cyclization Parameters
Parameter | Microwave Method | Conventional Thermal Method |
---|---|---|
Temperature Range | 120-150°C | 80-100°C |
Reaction Time | 15-30 minutes | 8-24 hours |
Typical Yield | 82-93% | 45-65% |
Solvent Preference | NMP, DMF | Toluene, Xylene |
Byproduct Formation | <5% | 15-30% |
Energy Consumption | 50-100 W | 300-500 W |
The propanolamine side chain of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol contains a chiral carbon center necessitating stereoselective synthesis for pharmacological optimization. The (R)-enantiomer typically exhibits superior receptor affinity and metabolic stability, demanding efficient chiral control strategies [1] [8] [9]. Three predominant approaches have been developed:
Chiral Pool Utilization: Starting from naturally occurring chiral precursors like (S)-propylene oxide or (R)-epichlorohydrin, which undergo regioselective ring-opening by benzazepine nitrogen nucleophiles. This approach provides enantiomerically pure (>98% ee) products but is limited to available chiral pool building blocks [4] [8].
Catalytic Asymmetric Synthesis: Employing chiral transition metal complexes (e.g., Jacobsen's Co-salen catalysts) for enantioselective epoxide ring-opening reactions. The 3-substituted benzazepine nucleophile attacks the less substituted carbon of methyl glycidyl ether under catalyst control, delivering the (R)-propanolamine derivative in 88-92% ee [8] [9]. Organocatalysts derived from cinchona alkaloids facilitate Michael additions to nitroalkenes followed by reduction, achieving up to 95% ee.
Enzymatic Resolution: Racemic mixtures of the target compound or advanced intermediates undergo selective acylation/hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer is preferentially acetylated with vinyl acetate, allowing separation of the unreacted (R)-isomer in >99% ee, albeit with maximum 50% yield [3] [9].
Salt formation with chiral resolving agents like (R,R)-di-p-toluoyl tartaric acid provides an alternative purification strategy, yielding enantiomerically enriched material (94-97% ee) after recrystallization [9]. X-ray crystallographic analysis confirms the absolute configuration of the resolved isomers, with the (R)-enantiomer adopting a biologically preferred conformation stabilized by intramolecular hydrogen bonding between the secondary amine and hydroxyl groups [1] [9].
Table 3: Enantioselective Synthesis Methods Comparison
Method | Chiral Controller | ee (%) | Yield | Relative Cost |
---|---|---|---|---|
Chiral Pool Epoxide Opening | (R)-Epichlorohydrin | >98 | 75-85% | Moderate |
Metal-Catalyzed Ring-Opening | Co(III)-salen complex | 88-92 | 80-90% | High |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | >99 | 45-48% | Low-Moderate |
Diastereomeric Salt Cryst. | (R,R)-Di-p-toluoyl tartaric acid | 94-97 | 60-70% | Moderate |
The secondary amine and hydroxyl functionalities in 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol enable diverse derivatization strategies to enhance physicochemical properties and pharmacokinetic profiles. Salt formation represents the most straightforward modification, with hydrochloride and oxalate salts predominating due to improved crystalline stability and aqueous solubility [4] [9]. The hydrochloride salt is prepared by treating the free base with concentrated HCl in anhydrous diethyl ether, yielding a hygroscopic white solid (melting point 192-195°C) with solubility >50 mg/mL in water versus <5 mg/mL for the free base [4]. Fumarate and maleate salts offer lower hygroscopicity and are formed by stoichiometric reaction with the respective dicarboxylic acids in ethanol.
Prodrug approaches focus on masking the polar hydroxyl group through esterification or carbonate formation to enhance membrane permeability. Bioreversible linkages include:
For targeted delivery, PEGylated derivatives utilize amine-reactive N-hydroxysuccinimide (NHS) esters of poly(ethylene glycol) (MW 350-5000 Da) to conjugate the benzazepine nitrogen, significantly altering biodistribution patterns [7]. Antibody-drug conjugates (ADCs) employ heterobifunctional linkers (e.g., maleimide-PEG₄-NHS) to tether the compound to tumor-specific antibodies via the secondary amine, demonstrating site-selective drug release in preclinical models [7].
Table 4: Salt and Prodrug Derivatives with Key Properties
Derivative Type | Representative Structure | Aqueous Solubility | Log D₇.₄ | Conversion Rate (t₁/₂) |
---|---|---|---|---|
Free Base | Parent Compound | <5 mg/mL | 1.2 | N/A |
Hydrochloride Salt | • HCl | >50 mg/mL | -0.8* | N/A |
Fumarate Salt | • 0.5 HO₂CCH=CHCO₂H | 32 mg/mL | -1.2* | N/A |
Acetyl Ester Prodrug | CH₃C(O)OR | 8 mg/mL | 2.7 | 15-30 min |
POM Carbonate Prodrug | (CH₃)₃CC(O)OCH₂OC(O)OR | <1 mg/mL | 3.9 | 2-4 hours |
Disodium Phosphate Prodrug | Na⁺⁻O₃P(O)OR | >100 mg/mL | -0.5 | 45-90 min |
*Measured for ionized form at pH 7.4
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1